1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
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Overview
Description
The compound 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the reaction between phloroglucinol and chlorosulfonic acid in dichloromethane at room temperature can yield tris(hydrogensulfato) benzene, which is then used as a catalyst for the synthesis of pyrazole derivatives through condensation reactions . Additionally, the reaction of pyrazole derivatives with terephthaloyl dichloride in the presence of Et3N can lead to the formation of bis(pyrazolylcarbonyl)benzene compounds . These methods demonstrate the versatility and reactivity of pyrazole compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives was determined through diffraction data, showing that these compounds crystallize in different monoclinic space groups . These studies highlight the importance of structural analysis in understanding the properties of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclometalation, where ligands containing pyrazolylmethyl benzene subunits react to form complexes with metals such as palladium and ruthenium . Additionally, 1,4-bis(pyrazol-4-yl)benzene and 1,4-bis(tetrazol-5-yl)benzene were synthesized using high yield syntheses under mild conditions, demonstrating the reactivity of azole compounds in forming hydrogen-bonded two-dimensional sheets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through various analytical techniques. For instance, the thermal decomposition of a pyrazole compound was investigated using thermogravimetric analysis, and its molecular geometries and electronic structures were optimized using ab-initio methods . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, can provide insights into the UV–Visible behavior, reactivity, and nonlinear optical properties of these compounds . Moreover, the crystal structure of a uranyl complex with pyrazole ligands revealed the coordination polyhedron of the uranium atom, which is linked in the crystal via hydrogen bonds .
Scientific Research Applications
Application 1: Growth Inhibitors of Drug-Resistant Bacteria
- Results : Most of the synthesized compounds were potent growth inhibitors with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL. Several lead compounds were found to be bactericidal and potent against MRSA persisters. Compounds 11, 28, and 29 were potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Application 2: FDA-Approved Drugs
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : The trifluoromethyl group has been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Application 3: Synthesis of Condensed Heterocyclic Systems
- Results : The synthesized compounds have been found to have a wide range of applications in major fields, including in the pharmaceutical industry .
Application 4: Structural Studies
- Results : The compound forms tetramers through N–H···N hydrogen bonds and some proton disorder is necessary to explain the geometric features of the monomers .
Application 5: Lithium-Sulfur Batteries
- Results : Cells with the modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Application 6: H-Bond Catalysts
Safety And Hazards
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is for R&D use only and not for medicinal, household or other use . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)pyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)8-6-9(12(16,17)18)20(19-8)10(21)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSAXBXORIGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371064 |
Source
|
Record name | [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole | |
CAS RN |
134947-25-4 |
Source
|
Record name | [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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